(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid typically involves the reaction of phenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into
Properties
Molecular Formula |
C11H11N3O4 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(E)-4-oxo-4-[2-(phenylcarbamoyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C11H11N3O4/c15-9(6-7-10(16)17)13-14-11(18)12-8-4-2-1-3-5-8/h1-7H,(H,13,15)(H,16,17)(H2,12,14,18)/b7-6+ |
InChI Key |
AQDYTJXWBDIXIH-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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